molecular formula C39H71NO13 B601440 Clarithromycin Impurity E CAS No. 81103-14-2

Clarithromycin Impurity E

Cat. No.: B601440
CAS No.: 81103-14-2
M. Wt: 762.0 g/mol
InChI Key: DWRKNXHSSDFLOJ-MQXKPBBZSA-N
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Description

Clarithromycin Impurity E, also known as 6,11-Di-O-methylerythromycin A, is a derivative of the macrolide antibiotic clarithromycin. This impurity is often encountered during the synthesis and production of clarithromycin, a widely used antibiotic for treating various bacterial infections. The presence of impurities like this compound is critical to monitor and control to ensure the efficacy and safety of the final pharmaceutical product .

Preparation Methods

Synthetic Routes and Reaction Conditions: Clarithromycin Impurity E is typically formed during the synthesis of clarithromycin from erythromycin A. The process involves the treatment of erythromycin A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction leads to the formation of erythromycin A oxime, which can further react to form various impurities, including this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound involves several steps:

Chemical Reactions Analysis

Types of Reactions: Clarithromycin Impurity E can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Clarithromycin Impurity E has several applications in scientific research:

    Pharmaceutical Research: Used as a reference standard in the quality control and validation of clarithromycin production.

    Analytical Chemistry: Employed in the development and validation of analytical methods for detecting and quantifying impurities in pharmaceutical formulations.

    Biological Studies: Investigated for its potential biological activity and interactions with bacterial ribosomes.

    Industrial Applications: Utilized in the study of macrolide antibiotics’ stability and degradation pathways

Mechanism of Action

The mechanism of action of Clarithromycin Impurity E is similar to that of clarithromycin. It binds to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis by blocking the translocation of amino acids during translation. This action results in the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Uniqueness: Clarithromycin Impurity E is unique due to its specific formation pathway during the synthesis of clarithromycin. Its presence and concentration can significantly impact the quality and efficacy of the final pharmaceutical product, making its monitoring and control essential in industrial production .

Properties

CAS No.

81103-14-2

Molecular Formula

C39H71NO13

Molecular Weight

762.0 g/mol

IUPAC Name

(3R,4R,5R,6S,7R,9S,11R,12R,14S)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7,12-dimethoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C39H71NO13/c1-16-27-39(10,45)34(46-13)22(4)29(41)20(2)18-38(9,48-15)33(53-36-30(42)26(40(11)12)17-21(3)49-36)23(5)31(24(6)35(44)51-27)52-28-19-37(8,47-14)32(43)25(7)50-28/h20-28,30-34,36,42-43,45H,16-19H2,1-15H3/t20-,21+,22-,23+,24+,25-,26-,27-,28-,30+,31+,32-,33-,34+,36-,37+,38+,39?/m0/s1

InChI Key

DWRKNXHSSDFLOJ-MQXKPBBZSA-N

Isomeric SMILES

CC[C@H]1C([C@@H]([C@H](C(=O)[C@H](C[C@@]([C@H]([C@@H]([C@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)OC)(C)O

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)OC)(C)O

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)OC)(C)O

Appearance

White to Off-White Solid

melting_point

>255°C (dec.)

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

6,11-Di-O-methylerythromycin;  11-O-Methylclarithromycin;  USP Clarithromycin Related Compound A

Origin of Product

United States

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